Superior Potency vs. the Only Clinically Approved 5-LO Inhibitor Zileuton
In a direct head-to-head study, CJ-13,610 demonstrated a 3- to 4-fold greater potency than the redox inhibitor zileuton across multiple in vitro assays [1]. Both compounds were evaluated using a fluorescence-based enzyme assay, an ex vivo human whole blood assay, and an IgE-stimulated rat mast cell assay [1].
| Evidence Dimension | Inhibition of 5-LO enzyme activity |
|---|---|
| Target Compound Data | 3-4 fold more potent than zileuton |
| Comparator Or Baseline | Zileuton (redox inhibitor) |
| Quantified Difference | 3- to 4-fold greater potency |
| Conditions | In vitro assays: fluorescence-based enzyme assay, ex vivo human whole blood, IgE-stimulated rat mast cell |
Why This Matters
Higher potency at lower concentrations can be a critical factor in designing dose-response studies and reducing potential off-target effects.
- [1] Zweifel, B. S., et al. (2008). A rat air pouch model for evaluating the efficacy and selectivity of 5-lipoxygenase inhibitors. European Journal of Pharmacology, 584(1), 167-174. View Source
